2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the reaction of 2,4-difluorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. Additionally, advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are used to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles such as hydroxide ions or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-difluoro-3-methoxybenzoate: Similar in structure but with a methyl ester group instead of the 2-((2,4-difluorobenzyl)amino)-2-oxoethyl group.
Sodium 3,4-difluoro-2-methoxybenzoate: Contains a sodium salt of the benzoate ester, differing in the substituents on the benzene ring.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the presence of both the 2,4-difluorobenzylamino group and the 3-methoxybenzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-14-4-2-3-11(7-14)17(22)24-10-16(21)20-9-12-5-6-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHIPCSWNIWPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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